molecular formula C12H8ClFO2 B6380989 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol CAS No. 1261942-24-8

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6380989
CAS No.: 1261942-24-8
M. Wt: 238.64 g/mol
InChI Key: IWPJZCVJAZDJOZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8ClFO2 It is a derivative of phenol, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring

Properties

IUPAC Name

2-chloro-4-(4-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-10-5-7(1-4-11(10)15)9-3-2-8(14)6-12(9)16/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPJZCVJAZDJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685913
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-24-8
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol typically involves the halogenation of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Reagents such as sodium hydroxide or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Quinones, hydroxyquinones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form hydrogen bonds and interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4-Fluoro-2-hydroxyphenol
  • 2-Chloro-4-hydroxyphenol

Comparison: 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, along with a hydroxyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability. Compared to similar compounds, it offers a broader range of applications and potential biological activities.

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